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Introduction

Crisdesalazine (also known as AAD-2004) is an investigational drug with a dual mechanism of
action, functioning as both a selective inhibitor of microsomal prostaglandin E2 synthase-1
(mPGES-1) and a scavenger of reactive oxygen species.[1][2][3] This dual action confers both
anti-inflammatory and antioxidant properties, making it a candidate for treating
neurodegenerative diseases.[2] Preclinical studies in various animal models have
demonstrated its potential therapeutic effects in conditions such as Alzheimer's disease (AD),
amyotrophic lateral sclerosis (ALS), and canine cognitive dysfunction syndrome (CCDS).[1]
These notes provide a summary of the available data on the long-term administration of
Crisdesalazine in animal models, along with detailed protocols for key experiments.

Mechanism of Action

Crisdesalazine targets key pathways implicated in neuroinflammation and oxidative stress. As
an inhibitor of MPGES-1, it selectively blocks the production of prostaglandin E2 (PGE2), a key
mediator of inflammation, which is expected to result in fewer gastrointestinal, renal, and
cardiovascular side effects compared to non-selective COX inhibitors. Additionally, its ability to
scavenge free radicals helps to mitigate oxidative damage, a common pathological feature of
neurodegenerative diseases.
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Crisdesalazine's dual mechanism of action.

Efficacy in Animal Models of Neurodegenerative

Diseases

Alzheimer's Disease (AD) Mouse Model

Long-term administration of Crisdesalazine has shown neuroprotective effects in transgenic

mouse models of Alzheimer's disease.

Data Summary:
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. Treatment .
Animal Model . Duration
Regimen

Key Findings Reference

Tg-BCTF99/B6 25 mg/kg/day in
Mice food

8 months

Inhibited lipid
peroxidation,
suppressed
neuronal loss
and neuritic

atrophy.

APP/PS1 Mice Not specified Not specified

Reduced amyloid
plagque,
suppressed
oxidative stress
and
inflammation,
protected the
blood-brain
barrier,
prevented
neuronal cell
death, and
improved
cognitive

function.

GiD Mice Not specified Not specified

Prevented brain
atrophy and
improved
cognitive function
by inhibiting
hydrogen
peroxide

production.

Detailed Protocol: Study in Tg-BCTF99/B6 Mice
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e Animals: Tg-BCTF99/B6 mice expressing the -secretase-cut C-terminal fragment of human
amyloid precursor protein (APP) and non-transgenic littermates.

o Treatment: At 10 months of age, mice are divided into a treatment group receiving
Crisdesalazine (25 mg/kg/day) mixed in their chow and a control group receiving standard
chow.

e Duration: 8 months.
» Endpoint Analysis (at 18 months of age):

o Histology: Mice are perfused with 0.9% saline, and brains are collected for histological
analysis. Sections are stained with Cresyl violet for cell counting in the prefrontal and
parietal cortices.

o Immunohistochemistry: Brain sections are stained for markers of neuritic atrophy (e.qg.,
MAP2) and neuronal health (e.g., calbindin).

o Biochemical Analysis:

» Lipid Peroxidation: Malondialdehyde (MDA) levels in brain homogenates are measured
using a commercial kit (e.g., Bioxytech MDA-586).

» Western Blot: Protein levels of markers such as mouse APP (mAPP), phospho-CREB,
and transthyretin (TTR) are assessed in hippocampal lysates.

 Statistical Analysis: Data are presented as means + SEM. Statistical significance is
determined using appropriate tests (e.g., t-test or ANOVA).
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Workflow for the Alzheimer's disease mouse model study.
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Amyotrophic Lateral Sclerosis (ALS) Mouse Model

Crisdesalazine has been shown to improve motor function and extend the lifespan in the
SOD1G93A transgenic mouse model of ALS.

Data Summary:

Animal Model

Treatment
Regimen

Duration

Key Findings Reference

SOD1G93A

Transgenic Mice

2.5 mg/kg, orally,

twice daily

From 8 weeks of
age until end-

stage

Delayed onset of
rotarod deficit by
36%, extended
lifespan by 21%,
blocked free
radical
production, and
reduced
microglial

activation.

Detailed Protocol: Study in SOD1G93A Mice (based on available information)

e Animals: SOD1G93A transgenic mice and non-transgenic wild-type littermates.

o Treatment: Starting at 8 weeks of age, mice are treated orally twice daily with

Crisdesalazine (2.5 mg/kg), vehicle control, or comparator drugs (e.g., riluzole, ibuprofen).

» Duration: Treatment continues until the humane endpoint (end-stage of the disease).

e Endpoint Analysis:

o Motor Function: Motor performance is assessed regularly using tests such as the rotarod

test.

o Lifespan: The date of death or euthanasia at the end-stage of the disease is recorded to

determine lifespan.
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o Biomarker Analysis: At the study endpoint, spinal cord tissue is collected to measure levels
of free radicals (e.g., nitrotyrosine, 8-OHdG), PGE2, and markers of microglial activation
(e.g., Iba-1).

o Statistical Analysis: Survival data are analyzed using Kaplan-Meier curves and log-rank
tests. Motor function and biomarker data are analyzed using appropriate statistical tests
(e.g., t-test or ANOVA).

Canine Cognitive Dysfunction Syndrome (CCDS)

A clinical study in companion dogs with severe cognitive dysfunction demonstrated the efficacy
of Crisdesalazine in improving cognitive scores.

Data Summary:

. Treatment . -
Animal Model . Duration Key Findings Reference
Regimen
Significantly
improved scores
on the canine
cognitive
Companion Dogs dysfunction
] 5 or 10 mg/kg, )
with Severe ) 8 weeks rating scale
orally, once daily
CCDS (n=48) (CCDR) and

canine dementia
scale (CADES)
compared to

placebo.

Detailed Protocol: Canine Cognitive Dysfunction Syndrome Study (based on available
information)

e Subjects: 48 companion dogs diagnosed with severe cognitive dysfunction.

e Study Design: A multi-center, placebo-controlled clinical study.
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o Treatment: Dogs are randomly assigned to receive either Crisdesalazine (5 mg/kg or 10
mg/kg) or a placebo orally once daily.

e Duration: 8 weeks.
e Endpoint Analysis:

o Primary Outcome: Change from baseline in the canine cognitive dysfunction rating scale
(CCDR) score.

o Secondary Outcome: Change from baseline in the canine dementia scale (CADES) score.
o Safety: Monitoring for any adverse events throughout the study.

 Statistical Analysis: The change in cognitive scores between the Crisdesalazine and
placebo groups is compared using appropriate statistical methods.

Safety and Toxicology

Long-term administration of Crisdesalazine has been reported to be well-tolerated in animal
studies.

Data Summary:
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Animal Treatment . o
. . Duration Key Findings Reference
Species Regimen
No drug-related
50r10
Dog 8 weeks adverse events
mg/kg/day, orally
were observed.
No significant
differences in
vital signs, ECG,
blood counts,
200 mg/kg/day, .
Dog 13 weeks serum chemistry,
orally ) )
urinalysis, or
histopathology
compared to the
control group.
Did not cause
Mouse (ALS 1,000 mg/kg, ]
] N/A gastric mucosal
model) single oral dose
damage.
No
gastrointestinal
side effects, in
contrast to
1,000 mg/kg, - significant
Rat , Not specified _
high oral dose bleeding

observed with
aspirin,
ibuprofen, and

celecoxib.

Note on Pharmacokinetics: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)

for Crisdesalazine in mice, rats, and dogs are not extensively documented in the publicly

available literature.

Signaling Pathways and Experimental Workflows
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Crisdesalazine's role in neuroinflammatory pathways.
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Workflow of the canine cognitive dysfunction study.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1669618?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

The available data from long-term animal studies suggest that Crisdesalazine is a promising
therapeutic candidate for neurodegenerative diseases, demonstrating efficacy in mouse
models of AD and ALS, as well as in dogs with cognitive dysfunction. Its safety profile appears
favorable in the studies conducted to date. Further research is warranted to fully elucidate its
pharmacokinetic profile and to confirm its long-term safety and efficacy in larger, more
comprehensive studies. The protocols outlined in these notes provide a foundation for
designing future preclinical investigations of Crisdesalazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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